3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
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Overview
Description
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3rd position and an amine group at the 6th position of the pyrrolo[2,3-b]pyridine core. Pyrrolopyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the iodination of 1H-pyrrolo[2,3-b]pyridine derivatives. One common method is the reaction of 1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyrrolopyridine derivatives.
Oxidation Reactions: Oxidized pyrrolopyridine derivatives.
Reduction Reactions: Reduced pyrrolopyridine derivatives.
Scientific Research Applications
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the iodine and amine substituents.
3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine: Similar structure with a bromine atom instead of iodine.
3-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that may enhance the compound’s potency and selectivity in various applications .
Properties
CAS No. |
1638767-84-6 |
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Molecular Formula |
C7H6IN3 |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C7H6IN3/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H3,9,10,11) |
InChI Key |
IXFDMZPWIQKSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)I)N |
Origin of Product |
United States |
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